Regioisomeric Identity: 2,3- vs. 3,4-Dimethoxybenzyl
The target compound bears methoxy substituents at the 2- and 3-positions of the benzyl ring, in contrast to the 3,4-dimethoxybenzyl regioisomer (N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide) available from commercial screening libraries . While both share the molecular formula C21H27N3O5S, the 2,3-substitution pattern positions one methoxy group ortho to the benzylic methylene and the other in a meta relationship, whereas the 3,4-isomer positions both methoxy groups in a meta and para relationship, respectively. The InChIKey of the target compound is AADNNAAUXYCHFO-UHFFFAOYSA-N, providing unambiguous structural identity . This difference results in distinct electrostatic potential surfaces and steric contours at the piperazine N-benzyl terminus.
| Evidence Dimension | Regioisomeric methoxy substitution position on benzyl ring |
|---|---|
| Target Compound Data | 2,3-dimethoxybenzyl (ortho-meta disubstitution); InChIKey AADNNAAUXYCHFO-UHFFFAOYSA-N |
| Comparator Or Baseline | 3,4-dimethoxybenzyl (meta-para disubstitution); N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
| Quantified Difference | Positional isomerism; no common biological assay data available for quantitative comparison |
| Conditions | Structural identity assignment via computed InChIKey and SMILES comparison (PubChem) |
Why This Matters
Regioisomeric identity directly impacts target recognition; procurement of the wrong isomer invalidates any prior SAR or screening hit associated with the 2,3-substitution pattern.
- [1] PubChem CID 1150456. Computed InChIKey: AADNNAAUXYCHFO-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/428853-88-7 (accessed April 2026). View Source
